ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE

Description

Chemical Identity and Structural Characterization

Nomenclature and Registration Data

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) name ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate . Its registration data includes:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 871673-11-9 | |

| PubChem CID | 8098247 | |

| MDL Number | MFCD06797357 | |

| Molecular Formula | C₁₂H₁₀BrNO₂S | |

| Molecular Weight | 312.18 g/mol |

The compound is commercially available under catalog numbers such as JRD0712 (Sigma-Aldrich) and BLD-871673-11-9 (BLD Pharm).

Molecular Structure

Structural Formula and Chemical Representation

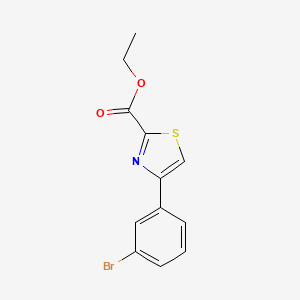

The compound consists of a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at position 4 with a 3-bromophenyl group and at position 2 with an ethyl carboxylate moiety. The structural formula is depicted below:

Structural Formula

O

\

C(=O)OCC

/

S\ /N

C==C

/ \

C C-Br

SMILES Notation CCOC(=O)C1=NC(C2=CC=CC(Br)=C2)=CS1

3D Conformation

The thiazole ring adopts a planar geometry due to aromatic stabilization, while the 3-bromophenyl group rotates freely around the single bond connecting it to the heterocycle.

Stereochemistry and Conformational Analysis

This compound lacks chiral centers, as confirmed by its symmetric substitution pattern and absence of stereoisomer entries in PubChem. Conformational flexibility arises from:

- Rotation of the 3-bromophenyl group : The dihedral angle between the thiazole and benzene rings varies depending on steric and electronic interactions.

- Ester group orientation : The ethoxycarbonyl group can adopt syn- or anti-conformations relative to the thiazole’s sulfur atom.

Computational models suggest the anti-conformation is energetically favored due to reduced steric hindrance between the ester oxygen and thiazole sulfur.

Molecular Descriptors

SMILES Notation and InChI Representation

Canonical SMILES CCOC(=O)c1scc(n1)c1cccc(c1)Br

InChI Key NQWDLNQDIXUKNF-UHFFFAOYSA-N

InChI Full

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

This InChI string encodes:

- 12 carbon, 10 hydrogen, 1 bromine, 1 nitrogen, 2 oxygen, and 1 sulfur atoms.

- Connectivity of the thiazole ring, bromophenyl group, and ester substituent.

Molecular Fingerprinting for Computational Analysis

Extended Connectivity Fingerprints (ECFPs) are widely used to represent this compound’s structural features in cheminformatics. Using a radius of 2 (ECFP4) and 1024-bit vectors, key substructural elements include:

| ECFP Feature | Bit Indices | Description |

|---|---|---|

| Thiazole ring | 124, 567, 892 | Aromatic nitrogen-sulfur heterocycle |

| 3-Bromophenyl group | 315, 478 | Bromine-substituted benzene ring |

| Ethyl carboxylate | 233, 701 | Ester functional group (-COOEt) |

ECFPs enable similarity searches in virtual screening, identifying analogs such as ethyl 4-(4-bromophenyl)thiazole-2-carboxylate (CID 824466). The fingerprint’s hashing mechanism ensures efficient storage and comparison of structural motifs.

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWDLNQDIXUKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429067 | |

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871673-11-9 | |

| Record name | ethyl 4-(3-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation

The thiazole ring is commonly formed through cyclization reactions involving α-bromoketones and thioamide derivatives or related sulfur- and nitrogen-containing precursors. For example, α-bromoketones can be reacted with ethyl thiooxamate or thiosemicarbazides under controlled conditions to yield thiazole-2-carboxylate esters.

- Typical Reaction Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Temperature: Mild heating (e.g., 50–100°C) to promote cyclization.

- Time: Several hours to ensure complete ring closure.

Introduction of the 3-Bromophenyl Group

The 3-bromophenyl substituent can be introduced either by:

- Using 3-bromobenzoyl or 3-bromobenzaldehyde derivatives as starting materials in the initial steps.

- Electrophilic aromatic substitution (bromination) on a preformed phenyl-thiazole intermediate, although this is less common due to regioselectivity challenges.

Alternatively, Suzuki–Miyaura cross-coupling reactions have been employed in related systems to attach bromophenyl groups to thiazole rings, using palladium catalysts and boronic acid derivatives.

Esterification

The carboxylate ester group at the 2-position is typically introduced by:

- Direct esterification of the corresponding thiazole-2-carboxylic acid with ethanol under acidic conditions.

- Using ethyl cyanoformate or ethyl oxalyl chloride as reagents in the ring formation step to incorporate the ethyl ester functionality directly.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | α-Bromoketone formation | Bromination of 3-bromophenyl ketone | α-Bromoketone intermediate |

| 2 | Cyclization | Reaction with ethyl thiooxamate or thioamide in ethanol, heat | Formation of thiazole-2-carboxylate ester ring |

| 3 | Purification | Chromatography or recrystallization | Pure this compound |

This sequence aligns with literature methods for related thiazole derivatives and is adaptable depending on available starting materials.

Solubility and Stock Solution Preparation

For practical handling and further applications, this compound requires careful solvent selection due to limited solubility:

- Solvents such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) are preferred.

- Heating to 37°C combined with ultrasonic bath treatment improves solubility.

- Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM, with volumes adjusted according to the mass of compound used (see Table 1).

| Mass of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.2033 | 0.6407 | 0.3203 |

| 5 | 16.0164 | 3.2033 | 1.6016 |

| 10 | 32.0328 | 6.4066 | 3.2033 |

Table 1: Stock solution preparation volumes for this compound based on desired molarity and compound mass.

Industrial and Scale-Up Considerations

In industrial settings, the synthesis is optimized for yield and purity by:

- Using large-scale reactors with precise temperature and pressure control.

- Employing catalysts such as palladium complexes for cross-coupling steps.

- Implementing purification techniques like crystallization and chromatography to ensure product quality.

- Applying green chemistry principles where possible to reduce environmental impact.

Summary of Key Research Findings

- The thiazole ring formation is a critical step, often achieved via cyclization of α-bromoketones with sulfur- and nitrogen-containing reagents.

- The 3-bromophenyl substituent is introduced either through the choice of starting materials or via palladium-catalyzed cross-coupling.

- Esterification is performed either during ring formation or post-synthesis to install the ethyl carboxylate group.

- Solubility challenges are addressed by solvent choice and physical methods such as heating and sonication.

- Industrial synthesis emphasizes reaction optimization and purification to meet research and production demands.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles with different functional groups on the phenyl ring.

Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.

Coupling Reactions: Biaryl derivatives are the major products formed in coupling reactions.

Scientific Research Applications

Anticancer Activity

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate has been investigated for its potential anticancer properties. Several studies have highlighted its efficacy against various cancer cell lines:

- Mechanism of Action : The compound exhibits cytotoxic effects through apoptosis induction in cancer cells. The presence of the thiazole moiety is critical for its activity, as it enhances interactions with cellular targets involved in cancer progression .

-

Case Studies :

- In a study by Evren et al. (2019), thiazole derivatives were synthesized and tested against A549 human lung adenocarcinoma cells, demonstrating significant selectivity and activity with IC50 values indicating strong anticancer potential .

- Zhang et al. (2018) reported that phenylthiazole derivatives, including this compound, showed promising anti-proliferative activity across multiple cancer cell lines (HT29, A549, HeLa), with some derivatives achieving IC50 values as low as 2.01 µM .

Anticonvulsant Properties

The compound has also been evaluated for anticonvulsant activity:

- Efficacy in Seizure Models : Certain thiazole derivatives have shown protective effects in electroshock seizure tests. For instance, derivatives containing electron-withdrawing groups like bromine have been linked to enhanced anticonvulsant properties .

- Research Findings : In a comparative study, compounds similar to this compound were assessed for their ability to prevent seizures induced by pentylenetetrazol (PTZ), demonstrating significant efficacy and suggesting a potential therapeutic role in epilepsy management .

Antimicrobial Activity

This compound has shown promising results against various microbial strains:

- In Vitro Studies : Research indicates that thiazole compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure of the thiazole ring plays a crucial role in enhancing the antimicrobial effects .

- Case Studies : A study highlighted the synthesis of novel thiazole derivatives which were tested against Mycobacterium tuberculosis, showing significant inhibitory effects with minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Key Modifications : Substituents on the phenyl ring significantly influence biological activity. Electron-withdrawing groups like bromine enhance anticancer and anticonvulsant activities, while certain functional groups can improve selectivity and potency against specific cancer cell lines .

Summary of Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(3-BROMOPHENYL)THIAZOLE-2-CARBOXYLATE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Halogen Substitution

- Ethyl 4-(3-Fluorophenyl)-2-Piperazin-1-yl-1,3-Thiazole-5-Carboxylate (C₁₆H₁₈FN₃O₂S): Replacing bromine with fluorine reduces molar mass (335.4 g/mol vs. ~330–340 g/mol for brominated analogs) and polarizability. The piperazinyl group at position 2 introduces basicity and improves water solubility .

- Ethyl 3-((2-Chlorophenyl)Amino)-5-Methyl-2,4-Thiazolecarboxylate (C₁₃H₁₃ClN₂O₂S): Chlorine at the ortho position increases steric hindrance compared to meta-bromine, as evidenced by its higher density (1.344 g/cm³) and melting point (145–146°C). The amino group facilitates hydrogen bonding, impacting crystallinity and solubility .

Positional Isomerism

- Ethyl 4-(2-Bromophenyl)-1,3-Thiazole-2-Carboxylate :

Ortho-substituted bromine creates greater steric strain than meta-substituted analogs, likely reducing melting points and altering packing efficiency in solid states. This isomer’s synthesis and applications are less documented, suggesting meta-substitution may be preferred for stability .

Functional Group Additions

- However, the amino and thioxo groups may render the compound more reactive or prone to oxidation compared to non-dihydro analogs .

Physicochemical Properties of Selected Analogs

Structural and Electronic Implications

- Bromine vs. Smaller Halogens : Bromine’s larger atomic radius and polarizability enhance London dispersion forces, increasing boiling points and lipophilicity compared to fluorine or chlorine analogs. This may improve membrane permeability in biological systems but reduce aqueous solubility .

- Ester vs.

- Aromatic Substitution Patterns : Meta-substitution on the phenyl ring minimizes steric clashes compared to ortho-substitution, favoring synthetic accessibility and crystalline packing .

Biological Activity

Ethyl 4-(3-bromophenyl)thiazole-2-carboxylate is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications in medicinal chemistry, supported by various research findings and case studies.

This compound is synthesized through reactions involving 3-bromophenacyl chloride and ethyl thiazole-2-carboxylate. The compound exhibits a thiazole ring structure, which is crucial for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure and purity .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

| Candida albicans | 1.5 | Fungicidal |

Antioxidant Activity

Preliminary studies suggest that this compound may exhibit antioxidant properties, which could offer protective effects against oxidative stress. This aspect is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression .

Antitumor Activity

This compound has shown promise in preliminary antitumor studies. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action includes the inhibition of cell proliferation through cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the brominated phenyl group in enhancing the biological activity of this compound. Modifications to this group significantly influence its efficacy against targeted diseases. For instance, para-halogen substitutions have been shown to improve anticonvulsant activity in related thiazole derivatives .

Case Studies

- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, this compound was compared with known antibiotics. The results indicated that it exhibited superior antimicrobial effects with lower MIC values than standard treatments .

- Anticancer Activity : A specific case study focused on its effect on human leukemia cells demonstrated that this compound induced significant cytotoxicity at concentrations lower than those required for conventional chemotherapeutics .

Q & A

Basic: What are the standard synthetic routes for ethyl 4-(3-bromophenyl)thiazole-2-carboxylate, and what factors influence reaction yields?

Answer:

The synthesis typically involves cyclocondensation reactions. A common approach uses 3-bromophenyl-substituted precursors (e.g., bromophenacyl bromides) reacting with ethyl thioamide derivatives in polar aprotic solvents like 1,4-dioxane or THF. For example, analogous procedures (e.g., in thiophene carboxylate synthesis) involve refluxing equimolar reactants under inert atmospheres, followed by quenching with ice/water to precipitate the product . Key factors affecting yields include:

- Solvent choice : Polar solvents enhance reactivity but may require longer reaction times.

- Temperature control : Overheating can lead to side products (e.g., ester hydrolysis).

- Purification methods : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity.

Basic: How should researchers safely handle and store this compound to minimize risks?

Answer:

Based on safety data for structurally similar compounds:

- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact and inhalation. Respiratory protection (NIOSH-approved N95 mask) is advised if dust is generated .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizing agents.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing purity and structural confirmation?

Answer:

- NMR (¹H/¹³C) : Assigns thiazole ring protons (δ 7.5–8.5 ppm for aromatic H) and ester carbonyl (δ ~165 ppm). The 3-bromophenyl group shows distinct splitting patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients (70:30 v/v) to assess purity (>95% target peak area).

- Mass spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (C₁₂H₁₀BrNO₂S: 328.18 g/mol) .

Advanced: How can computational methods like DFT and molecular docking predict the compound’s reactivity or biological interactions?

Answer:

- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMO), identifying nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Molecular docking : Use AutoDock Vina to simulate binding affinities (e.g., to kinase targets). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and positive controls (e.g., doxorubicin for cytotoxicity).

- Purity validation : Cross-check purity via HPLC and elemental analysis to rule out impurity-driven effects.

- Statistical analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for dose-response variability .

Advanced: How can researchers design experiments to study substituent effects on the thiazole ring’s electronic properties?

Answer:

- SAR (Structure-Activity Relationship) workflow :

- Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-position.

- Characterize electronic effects via Hammett constants (σ) correlated with NMR chemical shifts or redox potentials.

- Use cyclic voltammetry to measure oxidation potentials, linking electronic effects to reactivity .

Advanced: What experimental and computational approaches validate crystal structure predictions for this compound?

Answer:

- Single-crystal XRD : Grow crystals via slow evaporation (ethanol/chloroform). Compare unit cell parameters (e.g., space group P2₁/c) with DFT-optimized structures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs.

Basic: What are the critical parameters for optimizing reaction scalability without compromising yield?

Answer:

- Solvent volume reduction : Transition from batch to flow chemistry with THF at controlled flow rates.

- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps, monitoring turnover frequency (TOF).

- In-line analytics : Use FTIR probes to track reaction progress in real time .

Advanced: How can researchers mitigate decomposition during long-term storage or under experimental conditions?

Answer:

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Additive screening : Include radical scavengers (BHT) or desiccants (molecular sieves) in storage vials .

Advanced: What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry workflows?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.